N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide -

N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4604975
CAS Number:
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethyl-3-methyl-L-norvaline

Compound Description: 3-Ethyl-3-methyl-L-norvaline is a substrate-product analogue (SPA) designed as an inhibitor of isoleucine 2-epimerase from Lactobacillus buchneri (LbIleE). It exhibits a Ki value of 2.9 ± 0.2 mM, showing a binding affinity 1.3-fold higher than L-isoleucine. [] Surprisingly, this compound is not a substrate for LbIleE, whereas its counterpart lacking the 3-methyl group is. []

Relevance: Although not directly analogous in structure to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, 3-ethyl-3-methyl-L-norvaline highlights the concept of using substrate-product analogues as potential enzyme inhibitors. The approach of modifying the substrate's structure to create a potent inhibitor could be relevant for investigating inhibitors targeting enzymes interacting with N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. []

3-Ethyl-3-methyl-D-norvaline

Compound Description: Similar to its L-enantiomer, 3-ethyl-3-methyl-D-norvaline is also a substrate-product analogue (SPA) designed to inhibit LbIleE. It demonstrates a Ki value of 1.5 ± 0.2 mM, binding 2.5 times stronger than L-isoleucine. [] This compound, like its L-counterpart, is not a substrate for the enzyme. []

Relevance: This compound, along with 3-ethyl-3-methyl-L-norvaline, demonstrates the potential for designing SPAs based on the movement of the substrate's side chain during enzyme catalysis. This strategy could be useful for exploring potential inhibitors of N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide through modification of its structure to mimic a substrate-product transition state for its interacting enzymes. []

2,2-Di-n-butylglycine

Compound Description: 2,2-Di-n-butylglycine is another SPA investigated as a LbIleE inhibitor. It binds competitively to the enzyme, exhibiting a Ki value of 11.0 ± 0.2 mM. [] This finding indicates that LbIleE's active site can accommodate bulky SPAs and tolerate gem-dialkyl substitution at the α-carbon of an amino acid. []

Relevance: While not directly structurally related to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, the successful inhibition of LbIleE by 2,2-di-n-butylglycine emphasizes the potential of bulky SPAs as enzyme inhibitors. This information could be valuable when designing potential inhibitors for N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, particularly if its target enzymes possess a spacious active site. []

3,4,5-Trihydroxy-N-hexyl-benzamide

Compound Description: This compound is a synthetic derivative of gallic acid. It demonstrates anticancer activity on colon HCT-116 cells, inhibiting cell growth with an IC50 value of 0.07 μM. [] Compared to other 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, this compound exhibited the most potent anticancer and inhibitory effects. []

Relevance: 3,4,5-trihydroxy-N-hexyl-benzamide shares the benzamide core structure with N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. The variation in the substitution pattern on the benzene ring and the nature of the amide nitrogen substituent highlights potential modifications that could be explored to modulate the biological activity of N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. []

4-(Cyanomethyl)-2-ethoxybenzoic acid

Compound Description: Identified as an impurity in Repaglinide bulk drug batches, 4-(cyanomethyl)-2-ethoxybenzoic acid was found at levels below 0.1% (ranging from 0.05% to 0.1%). [] Its structure was elucidated using various spectroscopic techniques, including LC-ESI/MS, 1 H NMR, 13 C NMR, and IR. []

Relevance: Though not directly structurally related to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, 4-(cyanomethyl)-2-ethoxybenzoic acid represents a starting material in the synthesis of Repaglinide, a drug that contains a benzamide moiety. The presence of a cyanomethyl and ethoxy substituent on the benzene ring provides insights into potential modifications that could be investigated in relation to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. []

4-(Cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: Another impurity identified in Repaglinide, 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide was detected in trace amounts (<0.1%). [] Its structure was confirmed using spectroscopic analysis, including LC-ESI/MS, 1 H NMR, 13 C NMR, and IR. []

4-(2-Amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide

Compound Description: Identified as an impurity in Repaglinide, 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide was found at levels below 0.1%. [] Structural confirmation was achieved through LC-ESI/MS, 1 H NMR, 13 C NMR, and IR spectroscopic analysis. []

Relevance: This compound is structurally related to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide through the common benzamide core. The presence of a 2-amino-2-oxoethyl substituent on the benzene ring, as opposed to the methyl and methylsulfonylamino groups in N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, demonstrates the impact of different functional groups on the compound's overall structure and potential activity. []

2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid

Compound Description: This Repaglinide impurity, 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid, was present at levels below 0.1% and was characterized by LC-ESI/MS, 1 H NMR, 13 C NMR, and IR spectroscopy. [] It was further analyzed using single crystal X-ray diffraction. []

Relevance: This compound, like the previous Repaglinide impurities, is structurally related to N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide by possessing the benzamide core. The presence of a 2-(piperidin-1-yl)phenyl)butyl group on the amide nitrogen, compared to the sec-butyl group in N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, showcases the diverse range of substituents that can be incorporated at this position and potentially influence the compound's properties and interactions. []

4-(Cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide

Compound Description: Found as an impurity in Repaglinide at levels below 0.1%, 4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide was structurally characterized using LC-ESI/MS, 1 H NMR, 13 C NMR, and IR spectroscopy. []

Relevance: This compound falls within the same benzamide family as N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. It features a cyclohexyl group on the amide nitrogen, contrasting with the sec-butyl substituent in N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. This structural comparison emphasizes the potential to modify the alkyl substituent on the amide nitrogen, which may influence the compound's pharmacokinetic and pharmacodynamic properties. []

2-(4-(Cyclohexylcarbamoyl)-3-ethoxyphenyl)acetic acid

Compound Description: Detected as a Repaglinide impurity at levels below 0.1%, 2-(4-(cyclohexylcarbamoyl)-3-ethoxyphenyl)acetic acid was characterized by LC-ESI/MS, 1 H NMR, 13 C NMR, and IR spectroscopy. []

Relevance: While this compound doesn't have the exact benzamide core as N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, it shares a close structural resemblance due to the presence of a cyclohexylcarbamoyl group linked to an ethoxyphenyl moiety. This similarity provides insight into potential bioisosteric replacements for the benzamide core and highlights the importance of considering related structural motifs in drug design. []

N-Cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide

Compound Description: This compound was identified as an impurity in Repaglinide, found at levels below 0.1%. Its structure was established through LC-ESI/MS, 1 H NMR, 13 C NMR, and IR spectroscopic analysis. []

Relevance: N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide is a benzamide derivative like N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide. It features two cyclohexyl groups, one on the amide nitrogen and the other linked to a 2-oxoethyl substituent on the benzene ring. This comparison demonstrates the potential for incorporating multiple cyclic alkyl groups, which could affect the compound's lipophilicity, metabolic stability, and potential interactions with biological targets. []

Relevance: Pronamide, like N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, is a benzamide derivative. The presence of chlorine atoms and a propynyl substituent in Pronamide, as compared to the methyl and methylsulfonylamino groups in N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide, showcases the influence of different substituents on the benzene ring and amide nitrogen on the compound's biological activity and target specificity. [, ]

Properties

Product Name

N-(sec-butyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-butan-2-yl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

InChI

InChI=1S/C14H22N2O3S/c1-6-10(2)15-14(17)12-8-7-9-13(11(12)3)16(4)20(5,18)19/h7-10H,6H2,1-5H3,(H,15,17)

InChI Key

TYYLUMIZQPVOLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=CC=C1)N(C)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.